molecular formula C19H13ClN6O4 B2613590 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 895016-68-9

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2613590
CAS No.: 895016-68-9
M. Wt: 424.8
InChI Key: SPAMRVXTBAOYAO-UHFFFAOYSA-N
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Description

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both chlorophenyl and nitrophenyl groups in its structure suggests that it may exhibit significant pharmacological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further participate in various coupling reactions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under reflux conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized phenyl derivatives.

    Reduction: Conversion of the nitro group to an amine, leading to the formation of amino derivatives.

    Substitution: Replacement of the chlorine atom with various nucleophiles, resulting in substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide has potential as an enzyme inhibitor. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to inhibit certain enzymes or receptors could make it useful in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its diverse reactivity and potential biological activity make it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide likely involves the inhibition of specific enzymes or receptors. The chlorophenyl and nitrophenyl groups can interact with the active sites of enzymes, blocking their activity. This compound may also interfere with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide
  • 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-nitrophenyl)acetamide
  • 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methylphenyl)acetamide

Uniqueness

What sets 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide apart is the specific arrangement of its functional groups. The combination of the chlorophenyl and nitrophenyl groups in this particular configuration may result in unique biological activities and reactivity patterns, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN6O4/c20-12-3-1-5-14(7-12)25-18-16(9-22-25)19(28)24(11-21-18)10-17(27)23-13-4-2-6-15(8-13)26(29)30/h1-9,11H,10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAMRVXTBAOYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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